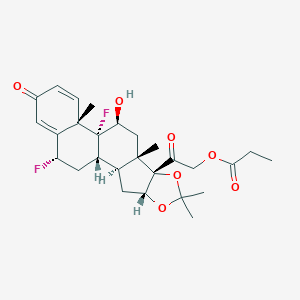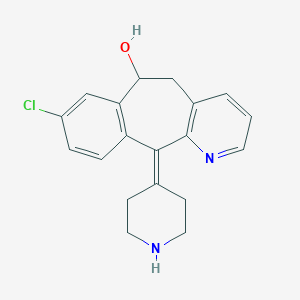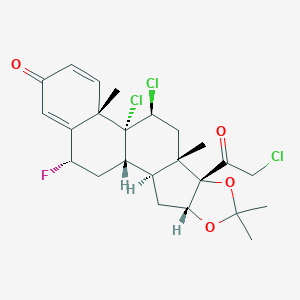
Bisacodil monoacetilado
Descripción general
Descripción
Monoacetyl bisacodyl is a degradation product of bisacodyl, a stimulant laxative commonly used to treat constipation. Bisacodyl is a diphenylmethane derivative that acts on the colon to stimulate bowel movements. Monoacetyl bisacodyl retains some of the pharmacological properties of bisacodyl but is primarily studied in the context of its stability and degradation pathways .
Aplicaciones Científicas De Investigación
Monoacetyl bisacodyl is primarily studied in the context of pharmaceutical stability and degradation. Its presence in pharmaceutical formulations can indicate the stability of bisacodyl under various conditions. Research applications include:
Pharmaceutical Analysis: Used as a marker for the stability of bisacodyl in formulations.
Analytical Chemistry: Employed in the development of stability-indicating methods for bisacodyl.
Pharmacokinetics: Studied to understand the metabolic pathways and degradation products of bisacodyl.
Mecanismo De Acción
- Its role is to stimulate peristalsis by directly irritating the smooth muscle of the intestine, particularly the colonic intramural plexus .
- This dual mechanism of action affects both gut secretion and motility, making it an effective laxative .
- Potassium secretion increases, while sodium and water enter the intestinal lumen, reversing the usual absorption process .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Análisis Bioquímico
Cellular Effects
It is known that Bisacodyl, the parent compound of Monoacetyl Bisacodyl, acts locally in the large bowel by directly enhancing motility, reducing transit time, and increasing the water content of the stool
Molecular Mechanism
It is known that Bisacodyl needs to be converted into the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) in the gut to achieve the desired laxative effect . It is possible that Monoacetyl Bisacodyl may undergo a similar conversion, but this has not been confirmed.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Monoacetyl Bisacodyl in laboratory settings. Stability-indicating methods have been developed for the quantitative determination of Bisacodyl in the presence of its degradation products, including Monoacetyl Bisacodyl .
Metabolic Pathways
It is known that both Bisacodyl and picosulfate are metabolized to the same active metabolite, BHPM . It is possible that Monoacetyl Bisacodyl may be involved in similar metabolic pathways, but this has not been confirmed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monoacetyl bisacodyl can be synthesized through the partial hydrolysis of bisacodyl. The process involves the selective removal of one acetyl group from bisacodyl, which has two acetyl groups attached to its phenolic hydroxyl groups. The reaction typically employs acidic or basic hydrolysis conditions, with careful control of temperature and pH to ensure selective monoacetylation .
Industrial Production Methods
Industrial production of monoacetyl bisacodyl is not common, as it is primarily a degradation product rather than a target compound for large-scale synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Monoacetyl bisacodyl undergoes several types of chemical reactions, including:
Hydrolysis: Further hydrolysis can lead to the formation of desacetyl bisacodyl.
Oxidation: Oxidative conditions can modify the phenolic structure.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Desacetyl bisacodyl: Formed through complete hydrolysis.
Oxidized derivatives: Various oxidized forms depending on the specific conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Bisacodyl: The parent compound, widely used as a stimulant laxative.
Desacetyl bisacodyl: Another degradation product of bisacodyl, formed through complete hydrolysis.
Sodium picosulfate: A related compound that is also metabolized to BHPM and used as a laxative.
Uniqueness
Monoacetyl bisacodyl is unique in its partial acetylation, which affects its stability and reactivity compared to bisacodyl and desacetyl bisacodyl. Its presence in pharmaceutical formulations serves as an indicator of the stability and degradation pathways of bisacodyl, making it valuable in analytical and pharmaceutical research .
Propiedades
IUPAC Name |
[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJZSFTZVUILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024525 | |
| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72901-16-7 | |
| Record name | Monoacetyl bisacodyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOACETYL BISACODYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of Sodium Hydroxide (NaOH) impact the stability of bisacodyl, and what are the implications for analytical methods?
A1: Research has shown that bisacodyl degrades in the presence of NaOH. [] This degradation leads to the formation of metabolites, including Monoacetyl bisacodyl and bis-(p-hydroxypheny)-pyridyl-2-methane. This finding is particularly relevant for analytical methods used to quantify bisacodyl in mixtures. For instance, when analyzing a solution containing both bisacodyl and chlorocyclopentylsibutramine, using NaOH to prepare the chlorocyclopentylsibutramine standard solution can lead to bisacodyl degradation. This decomposition can impact the accuracy of bisacodyl quantification. Therefore, alternative preparation methods or analytical conditions should be considered when NaOH is present to ensure accurate and reliable results. []
Q2: What analytical techniques are effective in separating and quantifying bisacodyl and its degradation product, Monoacetyl bisacodyl?
A2: Several analytical techniques have proven effective in separating and quantifying bisacodyl and its degradation products. Thin-layer chromatography (TLC), particularly High-Performance Thin-Layer Chromatography, allows for separating bisacodyl from its degradation products, Monoacetyl bisacodyl and desacetyl bisacodyl. [] Following separation, densitometric detection at a specific wavelength (223 nm in this case) can quantify these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)



![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)

![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)


![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)


